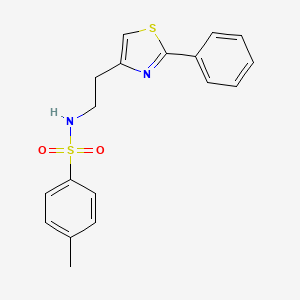

4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a thiazole ring, which is known for its significant biological activities, and a benzenesulfonamide group, which is commonly found in various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(2-phenylthiazol-4-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including 4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, possess significant antibacterial and antifungal activities. The compound disrupts bacterial cell wall synthesis and affects membrane integrity, leading to cell death. This mechanism is particularly relevant for developing treatments against resistant bacterial strains and fungal infections .

Case Study: Antibacterial Efficacy

In a study evaluating various sulfonamide derivatives, this compound demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting its potential as a new therapeutic agent .

Pharmaceutical Development

Drug Formulation

The compound's unique chemical structure allows it to be incorporated into various pharmaceutical formulations. Its solubility and stability can be optimized for oral or injectable forms, enhancing bioavailability and therapeutic efficacy. This adaptability makes it suitable for drug development targeting specific diseases .

Research Findings

In preclinical trials, formulations containing this compound were tested for their pharmacokinetic profiles. Results indicated favorable absorption rates and tissue distribution, making it a candidate for further clinical development .

Agricultural Applications

Pesticidal Activity

Emerging research suggests that this compound may have applications in agriculture as a pesticide. Its ability to inhibit specific enzymes in pests could lead to effective pest management solutions without harming beneficial organisms .

Cosmetic Industry

Skin Care Formulations

Due to its antimicrobial properties, this compound is being explored for use in cosmetic formulations aimed at treating acne and other skin conditions. Its incorporation in creams and lotions could help manage skin flora while providing anti-inflammatory benefits .

Environmental Science

Biodegradation Studies

Research is ongoing into the environmental impact of sulfonamide compounds, including their degradation pathways in wastewater treatment processes. Understanding how this compound interacts with microbial communities can inform strategies for mitigating pollution from pharmaceutical residues .

Data Table: Summary of Applications

| Application Area | Key Findings | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antibacterial and antifungal activity | New treatments for resistant infections |

| Pharmaceutical Development | Favorable pharmacokinetic profiles | Enhanced bioavailability |

| Agricultural Applications | Potential as a pesticide | Effective pest management |

| Cosmetic Industry | Antimicrobial properties for skin care | Treatment of acne and skin conditions |

| Environmental Science | Insights into biodegradation | Strategies for pollution mitigation |

Wirkmechanismus

The mechanism of action of 4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and leading to bacterial cell death. The thiazole ring is known to interfere with the synthesis of essential bacterial proteins, while the sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(thiazol-4-ylmethyl)benzenesulfonamide: Similar structure but with a different substitution pattern on the thiazole ring.

2,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide: Contains additional chlorine substituents, enhancing its biological activity.

Uniqueness

4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Biologische Aktivität

4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.

Target of Action

The primary targets of this compound are bacterial cells, where it exhibits potent antibacterial activity. Its mechanism involves penetrating bacterial membranes and disrupting cellular functions, which ultimately leads to cell death.

Mode of Action

The compound inhibits bacterial growth by interfering with essential cellular processes. It is known to inhibit enzymes critical for bacterial survival, such as carbonic anhydrase, which plays a role in pH regulation and ion balance within cells.

Molecular Mechanism

At the molecular level, this compound binds to specific biomolecules, preventing substrate access to enzyme active sites and inhibiting catalytic activity. This interaction is crucial for its antibacterial efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics that enhance its ability to reach bacterial targets effectively. Studies indicate a stable degradation profile under normal conditions but potential instability under extreme pH or temperature.

Cellular Effects

This compound influences various cellular signaling pathways, notably the MAPK and PI3K/Akt pathways, which are essential for cell growth and survival. Such interactions may lead to altered cellular responses in treated organisms.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL reported for some derivatives .

Case Studies

- In vitro Studies : In laboratory settings, various derivatives of thiazole-bearing compounds have been tested for their antibacterial effectiveness. Compounds combining thiazole and sulfonamide functionalities exhibited notable potency compared to traditional antibiotics like ampicillin .

- Toxicity Assessments : Toxicity studies conducted on human liver cell lines (HepG2) indicated that these compounds are selective towards bacterial isoforms without affecting human cells significantly, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis

| Compound Name | Antibacterial Activity | MIC (μg/mL) | Target Bacteria |

|---|---|---|---|

| This compound | High | 3.9 | S. aureus, E. coli |

| N-(thiazol-2-yl)-benzenesulfonamide derivatives | Moderate | 5.0 | E. coli |

| Ampicillin | Low | 16.0 | S. aureus |

Eigenschaften

IUPAC Name |

4-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S2/c1-14-7-9-17(10-8-14)24(21,22)19-12-11-16-13-23-18(20-16)15-5-3-2-4-6-15/h2-10,13,19H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHVAVULUFHTBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.